3-Phenylcyclopentanone
Overview
Description
3-Phenylcyclopentanone is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The this compound molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ketone .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 160.22 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Scientific Research Applications
Chemical Scaffolding and Drug Design
3-Phenylcyclopentanone is part of the 3-Phenylcoumarins family, a group of heterocyclic molecules used extensively in both organic and medicinal chemistry. Research since 2010 has focused on their natural origin, synthetic procedures, and pharmacological applications. 3-Phenylcoumarins have been pivotal in the design of new drug candidates due to their versatile chemical structure (Matos, Uriarte, & Santana, 2021).
Development of Bicyclo[1.1.1]Pentane Derivatives
The importance of small-ring scaffolds like bicyclo[1.1.1]pentane (BCP), a derivative closely related to this compound, is increasingly recognized in drug discovery. These scaffolds are used to expand drug-like chemical space and optimize drug candidates, offering attributes such as good passive permeability, high aqueous solubility, and improved metabolic stability. The challenge remains in the methodology for functionalizing BCP to produce multifunctionalized derivatives (Kanazawa, Maeda, & Uchiyama, 2017).
Drug Discovery and Cytotoxic Activity
Cyclopentanone derivatives, such as those found in this compound, have shown promise in drug research. Compounds with a cyclopentanone core isolated from Stachybotrys chartarum displayed moderate cytotoxic activity against certain cell lines, making them potential lead compounds for drug research (Feng et al., 2019).
Synthetic Chemistry Advances
Recent advances in synthetic chemistry have emphasized the importance of three-dimensional cyclic scaffolds, including those related to this compound, in drug discovery. The bicyclo[1.1.1]pentane motif, for instance, is a high-value bioisostere offering beneficial properties like high water solubility and metabolic stability. Developing versatile strategies for synthesizing unsymmetrically 1,3-difunctionalized derivatives remains a key focus (Kanazawa & Uchiyama, 2018).
Conformational Studies in Photoelectron Spectroscopy
Research on compounds like this compound extends to the field of photoelectron spectroscopy. Studies on (R)-3-Methylcyclopentanone, a related compound, using photoelectron circular dichroism (PECD) have highlighted the method's sensitivity to conformational and structural changes in unoriented molecules in the gas phase. This opens new perspectives in the characterization of chiral molecular systems (Turchini et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . These targets play crucial roles in cellular processes such as cell growth, cell division, and DNA replication.
Mode of Action
This could result in alterations in cellular processes, potentially influencing cell growth, division, and DNA replication .
Biochemical Pathways
For instance, quinoline derivatives have been shown to affect pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
The compound’s molecular weight (16021 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Similar compounds have been shown to have antioxidant action , suggesting that 3-Phenylcyclopentanone might also exhibit antioxidant properties, potentially protecting cells from oxidative damage.
Properties
IUPAC Name |
3-phenylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456495 | |
Record name | 3-phenylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64145-51-3 | |
Record name | 3-phenylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing 3-phenylcyclopentanone?
A1: Several methods exist for synthesizing this compound. One approach involves the Stobbe condensation of propiophenone with diethyl succinate, followed by cyclization and subsequent transformations. [] Another method utilizes the chiral inversion of (+)-3-methyl-3-phenylcyclopentanone, synthesized from (+)-2-methyl-2-phenyl-butanedioic acid, through regiospecific 1,2-ketone transposition. [] A convenient preparation of this compound is also reported. []
Q2: How does the structure of this compound relate to its potential for chirality?
A2: The presence of the phenyl group at the 3-position of the cyclopentanone ring introduces chirality. [] This means that this compound can exist as two enantiomers, each with distinct optical activity. Researchers have explored enantioconvergent syntheses to obtain the desired enantiomer of 3-methyl-3-phenylcyclopentanone. []
Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A3: Chiroptical spectroscopic methods have been employed to determine the absolute configuration and conformational properties of this compound and its analogues containing six- and seven-membered rings. [] These techniques likely include circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopies, providing information about the three-dimensional arrangement of atoms in the molecule.
Q4: What is the significance of 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid as intermediates?
A4: Both 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid are considered important intermediates for synthesizing steroid hormone analogs. [] These compounds provide a structural framework for building more complex molecules with potential biological activity.
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